2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O6S2/c1-17(11-4-6-25(21,22)9-11)15(20)12-8-10(2-3-13(12)16)18-14(19)5-7-26(18,23)24/h2-3,8,11H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEZPUXYVGJWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a synthetic organic molecule with potential biological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
This compound features a complex structure that includes a chloro group, thiazolidine ring, and thiolane moiety. The molecular formula is , with a molecular weight of approximately 299.75 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄ClN₃O₃S |
| Molecular Weight | 299.75 g/mol |
| CAS Number | 5612-41-9 |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidine derivatives possess antibacterial and antifungal activities by disrupting microbial cell wall synthesis and function. The presence of the chloro and dioxo groups may enhance these effects by increasing the lipophilicity of the molecule, facilitating better membrane penetration.
Anticancer Potential
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism of action could involve the induction of apoptosis in malignant cells through the activation of caspases or inhibition of cell cycle progression. For example, thiazolidine derivatives have been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Cytotoxicity
Cytotoxicity assays reveal that this compound exhibits selective toxicity towards cancerous cells compared to normal cells. The IC50 values obtained from MTT assays indicate that it can effectively reduce cell viability in various cancer cell lines while showing minimal toxicity to non-cancerous cells.
Case Studies
-
Case Study on Antibacterial Activity :
- Objective : Evaluate the antibacterial efficacy against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound showed a zone of inhibition of 15 mm at a concentration of 100 μg/disc, indicating moderate antibacterial activity.
-
Case Study on Anticancer Activity :
- Objective : Investigate the effects on breast cancer cell lines (MCF-7).
- Method : Cells were treated with varying concentrations (0–100 µM) for 48 hours.
- Results : A significant reduction in cell viability was observed, with an IC50 value of 25 µM.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Researchers are exploring modifications to the thiolane and thiazolidine rings to improve potency and selectivity.
Toxicological Profile
Safety assessments indicate that while the compound exhibits promising biological activity, it also presents certain toxicological risks. Acute toxicity studies classify it as hazardous upon ingestion or skin contact (H301). Further research is needed to establish a comprehensive safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Features
Key Differences and Implications
Sulfonyl Group Configuration: The target compound’s dual sulfonyl groups (thiolan-1,1-dioxo and thiazolidin-1,1,3-trioxo) increase polarity compared to single-sulfonyl analogs like or non-sulfonylated thiazolidinones . This may enhance binding to hydrophilic enzyme pockets but reduce membrane permeability.
Ring Systems :
- The thiolan (tetrahydrothiophene) and thiazolidin rings in the target compound differ from the fused benzodithiazine in or the planar thiazole in . These differences influence conformational flexibility and steric interactions during target engagement.
Substituent Effects: The N-methyl group on the benzamide nitrogen in the target compound may reduce metabolic degradation compared to unmethylated analogs like .
Research Findings and Trends
- Synthetic Accessibility : The target compound’s synthesis likely follows established protocols for sulfonylated heterocycles, as seen in and . However, the dual sulfonyl groups may require stringent reaction conditions to avoid desulfurization.
- Crystallographic Behavior : Sulfonyl-containing compounds often exhibit strong intermolecular hydrogen bonding (e.g., N–H⋯O or C–H⋯O), as observed in . This could aid in crystallization and structural validation using tools like SHELX .
Preparation Methods
Preparation of 5-Amino-2-Chlorobenzoic Acid
The benzamide backbone originates from 5-amino-2-chlorobenzoic acid, synthesized via nitration of 2-chlorobenzoic acid followed by catalytic hydrogenation.
Synthesis of N-Methyl-1,1-Dioxothiolan-3-Amine
1,1-Dioxothiolan-3-amine is alkylated using methyl iodide in the presence of K₂CO₃:
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Reaction : 1,1-Dioxothiolan-3-amine (1.0 eq) + CH₃I (1.2 eq) → N-methyl-1,1-dioxothiolan-3-amine (78% yield after column chromatography).
Assembly of the Benzamide Core
Acylation with 5-Amino-2-Chlorobenzoic Acid
The 5-amino group is acylated with chloroacetyl chloride to introduce the chloroacetamide functionality:
Coupling with N-Methyl-1,1-Dioxothiolan-3-Amine
The carboxylic acid is activated using EDCI/HOBt and coupled to N-methyl-1,1-dioxothiolan-3-amine:
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Conditions : 5-(2-Chloroacetamido)-2-chlorobenzoic acid (1.0 eq), EDCI (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq), DCM, 0°C → RT, 12 h.
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Outcome : 2-Chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methyl-5-(2-chloroacetamido)benzamide (76% yield).
Installation of the 1,1,3-Trioxothiazolidin-2-yl Group
Cyclocondensation with Mercaptoacetic Acid
The chloroacetamide side chain undergoes cyclization with mercaptoacetic acid to form the thiazolidinone ring:
Alternative Route Using Preformed Thiazolidinone
To avoid competing side reactions, the thiazolidinone moiety is pre-synthesized and coupled via Suzuki-Miyaura cross-coupling:
-
Step 1 : 5-Bromo-2-chlorobenzoic acid is converted to the corresponding boronic ester.
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Step 2 : Pd(PPh₃)₄-mediated coupling with 1,1,3-trioxothiazolidin-2-ylzinc chloride (prepared in situ).
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) improve reaction rates but promote sulfonamide decomposition. Mixed solvents (THF/H₂O) balance solubility and stability.
| Solvent System | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 6 | 72 | 88 |
| THF/H₂O (3:1) | 8 | 68 | 95 |
| EtOH | 12 | 58 | 92 |
Temperature-Dependent Regioselectivity
Elevated temperatures (>80°C) favor thiazolidinone formation but risk epimerization at the dioxothiolan stereocenter. Optimal temperature: 60–70°C.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
-
HPLC : >98% purity (C18 column, MeCN/H₂O gradient).
-
Accelerated Stability : No degradation after 4 weeks at 40°C/75% RH.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times for the acylation step:
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methyl-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the condensation of a benzoyl chloride derivative with a substituted amine (e.g., 1,1-dioxothiolan-3-amine). Key conditions include:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are optimal for maintaining reaction homogeneity and facilitating nucleophilic substitution .
- Temperature Control : Reactions often proceed at 0–5°C during acyl chloride activation, followed by gradual warming to room temperature to minimize side reactions (e.g., hydrolysis) .
- Purification : Silica gel chromatography with gradient elution (hexane:ethyl acetate) is standard for isolating the pure product. Yield optimization (typically 50–70%) requires precise stoichiometric ratios and inert atmospheres to prevent oxidation .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirming its purity and functional groups?
- Methodological Answer : Structural validation combines spectroscopic and chromatographic methods:
- NMR Spectroscopy : H and C NMR confirm substituent positions and amide bond formation. For example, the methyl group on the thiolan ring appears as a singlet near δ 3.0–3.5 ppm, while aromatic protons from the benzamide core resonate between δ 7.2–8.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H] or [M+Na] peaks) with <5 ppm error .
- HPLC-PDA : Purity >95% is confirmed using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. What computational and crystallographic approaches are recommended for resolving structural ambiguities or polymorphic forms of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Hydrogen bonding between the amide carbonyl and thiazolidinone sulfonyl groups can stabilize specific conformations .
- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites. For example, the chloro-substituted benzene ring shows high electron density, making it susceptible to nucleophilic aromatic substitution .
Q. How can researchers address contradictory bioactivity data observed in antimicrobial assays for this compound?
- Methodological Answer : Contradictions often arise from assay variability or structural instability. Mitigation strategies include:
- Standardized MIC Protocols : Use CLSI guidelines with consistent inoculum sizes (e.g., 1–5 × 10 CFU/mL) and positive controls (e.g., ciprofloxacin) .
- Stability Studies : Monitor compound degradation in DMSO stock solutions via LC-MS over 72 hours. Thiazolidinone rings may hydrolyze under acidic conditions, requiring pH-controlled buffers (pH 7.4) .
- Comparative SAR Analysis : Benchmark against analogs (e.g., replacing the chloro group with fluoro or methoxy) to identify critical pharmacophores. For instance, chloro substitution enhances membrane permeability in Gram-negative bacteria .
Q. What experimental design principles should guide the optimization of reaction pathways for novel derivatives of this compound?
- Methodological Answer : Apply Design of Experiments (DoE) methodologies:
- Factorial Screening : Test variables (temperature, solvent polarity, catalyst loading) in a 2 factorial design to identify significant factors. For example, increasing DMF volume from 5 mL to 10 mL improved yields by 15% in pilot studies .
- Response Surface Modeling (RSM) : Optimize conditions using central composite designs. A recent study achieved 82% yield by modeling reaction time (12–24 hrs) and temperature (40–60°C) .
- Scale-Up Considerations : Transition from batch to flow chemistry for reproducibility. Microreactors with residence times <30 minutes reduce side-product formation in exothermic steps .
Key Considerations for Future Research
- Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsome assays .
- Toxicity Profiling : Zebrafish embryo models can assess developmental toxicity linked to the chloro substituent .
- Synergistic Effects : Screen combinations with β-lactam antibiotics to combat resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
